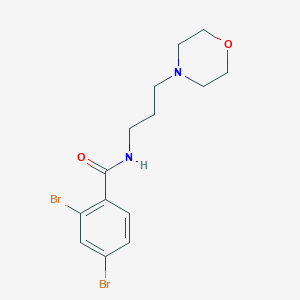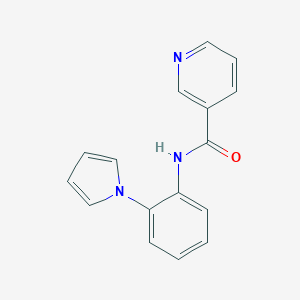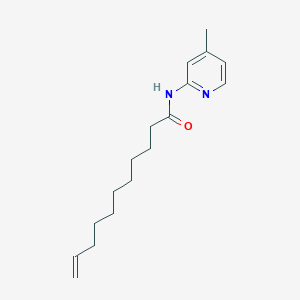
4-Chloro-6-methylquinolizin-5-ium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-6-methylquinolizin-5-ium is a heterocyclic aromatic compound with the molecular formula C10H9ClN . This compound is part of the quinolizinium family, which is known for its diverse biological and chemical properties. The presence of a chlorine atom at the 4th position and a methyl group at the 6th position on the quinolizinium ring imparts unique characteristics to this compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-methylquinolizin-5-ium typically involves the reaction of appropriate precursors under specific conditions. One common method includes the use of quinoline derivatives, which undergo chlorination and methylation reactions. For instance, the preparation of similar compounds like 4-chloro-6,7-dimethoxyquinoline involves the use of solvents and reagents such as acetophenone and dimethoxy quinoline .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography.
化学反应分析
Types of Reactions
4-Chloro-6-methylquinolizin-5-ium can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can be involved in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines and thiols.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki–Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinolizinium derivatives, while coupling reactions can produce complex organic molecules with extended conjugation.
科学研究应用
4-Chloro-6-methylquinolizin-5-ium has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-Chloro-6-methylquinolizin-5-ium involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It may also inhibit certain enzymes, affecting metabolic pathways .
相似化合物的比较
Similar Compounds
4-Chloro-6,7-dimethoxyquinoline: Similar in structure but with additional methoxy groups.
4-Aminoquinolines: Such as chloroquine, used as antimalarial drugs.
Uniqueness
4-Chloro-6-methylquinolizin-5-ium is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
属性
分子式 |
C10H9ClN+ |
|---|---|
分子量 |
178.64 g/mol |
IUPAC 名称 |
4-chloro-6-methylquinolizin-5-ium |
InChI |
InChI=1S/C10H9ClN/c1-8-4-2-5-9-6-3-7-10(11)12(8)9/h2-7H,1H3/q+1 |
InChI 键 |
UNZXIXHMLBHDMS-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC2=[N+]1C(=CC=C2)Cl |
规范 SMILES |
CC1=[N+]2C(=CC=C1)C=CC=C2Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4-(diethylamino)phenyl]-2-ethylbutanamide](/img/structure/B289652.png)
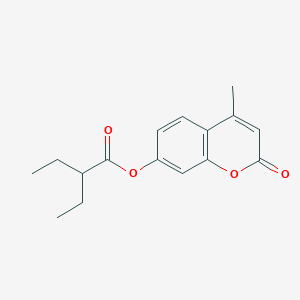


![4-(1-{4-[(Cyclopentylcarbonyl)oxy]phenyl}-3-oxo-1,3-dihydro-2-benzofuran-1-yl)phenyl cyclopentanecarboxylate](/img/structure/B289660.png)
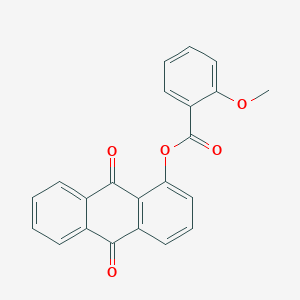
![4-[1-(4-{[(2-Methylphenyl)sulfonyl]oxy}phenyl)-3-oxo-1,3-dihydro-2-benzofuran-1-yl]phenyl 2-methylbenzenesulfonate](/img/structure/B289663.png)

